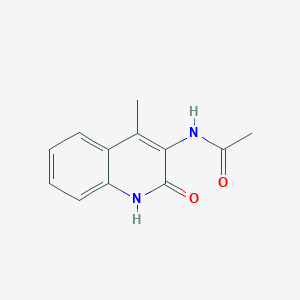

N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide

Description

N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide is a heterocyclic acetamide derivative featuring a quinoline core substituted with a methyl group at position 4, a ketone at position 2, and an acetamide moiety at position 2. This scaffold is structurally analogous to bioactive quinoline derivatives, which are frequently explored for their enzyme-inhibitory, antimicrobial, and anticancer properties.

Properties

CAS No. |

548446-46-4 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide |

InChI |

InChI=1S/C12H12N2O2/c1-7-9-5-3-4-6-10(9)14-12(16)11(7)13-8(2)15/h3-6H,1-2H3,(H,13,15)(H,14,16) |

InChI Key |

LKANDZOGOVSBMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC2=CC=CC=C12)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide typically involves the condensation of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with acetamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles for substitution reactions such as halogens or nitro compounds .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities .

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and anticancer agent.

Medicine: It is being investigated for its potential use in the treatment of diseases such as malaria and bacterial infections.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Enzyme Inhibitory Activity

Acetamide derivatives often exhibit polypharmacological activity, particularly against enzymes implicated in neurodegenerative diseases. Key comparisons include:

Key Observations :

- The target compound’s quinoline core shares similarities with pyrazoloquinoxaline-based MAO-A inhibitors, though its selectivity profile remains uncharacterized .

- Unlike safinamide (a MAO-B inhibitor), the methyl and ketone groups on the quinoline ring may favor interactions with MAO-A or other oxidative enzymes .

- The acetamide group at position 3 is critical for hydrogen bonding, as seen in triazole-benzothiazole hybrids targeting AChE/BChE .

Structural and Crystallographic Comparisons

Substituent positioning significantly influences molecular geometry and intermolecular interactions:

Key Observations :

- Electron-withdrawing groups (e.g., trichloroacetyl in ) enhance crystallographic packing via halogen bonds, whereas the target compound’s methyl and ketone groups may favor π-π stacking or hydrogen bonding .

- The absence of strong electron-withdrawing substituents (e.g., nitro or trichloro) in the target compound suggests less distortion in the quinoline ring compared to meta-substituted trichloroacetamides .

Pharmacological Profiles of Analogous Acetamides

Key Observations :

- Antimicrobial activity in benzo[d]thiazole acetamides correlates with sulfonyl and piperazine substituents, which are absent in the target compound .

Biological Activity

N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide is a quinoline derivative that has garnered attention due to its diverse biological activities, particularly in neuroprotection and anti-inflammatory effects. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide has a molecular formula of C12H11N2O and a molar mass of approximately 216.24 g/mol. The compound features a quinoline core, characterized by a fused benzene and pyridine ring, with an acetamide functional group that enhances its solubility and biological activity.

Neuroprotective Effects

Research indicates that N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide exhibits significant neuroprotective properties. Studies have shown its potential in modulating pathways involved in neuronal survival and inflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The compound appears to inhibit neuroinflammatory responses, thereby protecting neuronal cells from damage.

Anti-inflammatory Properties

The compound's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Molecular docking studies suggest that N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide interacts favorably with various biological targets implicated in inflammation.

Antiviral Potential

N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide also shows promise as an antiviral agent. Its structural components suggest potential activity against viral infections, including COVID-19. Further investigation into its mechanism of action against viral replication is warranted.

Target Interactions

The biological activity of N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide is primarily mediated through its interactions with specific enzymes and receptors involved in neurodegenerative processes and inflammatory responses. The compound's binding affinity to these targets enhances its therapeutic potential.

Pharmacokinetics

Understanding the pharmacokinetic properties of N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide is crucial for evaluating its bioavailability and therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion can significantly influence the compound's effectiveness in clinical applications.

Comparative Analysis with Related Compounds

To contextualize the unique properties of N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide, a comparison with related quinoline derivatives is presented below:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| N-(6-methyl-2-oxo-1H-quinolin-4-yl)acetamide | 195373-66-1 | Different position of methyl group on quinoline |

| N-(4-methoxyphenyl)-2-(3-methyl-2-oxoquinoxalin)acetate | 12345678 | Contains a methoxy group |

| Methyl 2-(4-methyl-2-oxoquinolin)acetate | 151572372 | Methyl ester derivative |

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide:

- Neuroprotection : In vitro studies demonstrated that the compound could significantly reduce cell death in neuronal cell lines exposed to neurotoxic agents, suggesting its potential as a protective agent against neurodegeneration.

- Inflammation : Animal models of inflammation showed that administration of N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide led to decreased levels of inflammatory markers, reinforcing its role as an anti-inflammatory agent .

- Antiviral Activity : Preliminary antiviral assays indicated that the compound could inhibit viral replication in cell cultures infected with various viruses, warranting further exploration into its antiviral mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.